Sodium hypophosphite

Übersicht

Beschreibung

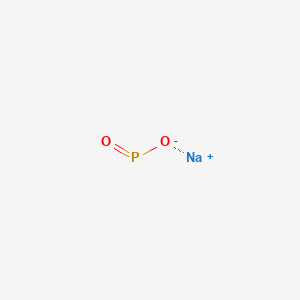

Sodium hypophosphite (NaH₂PO₂), also known as sodium phosphinate, is an inorganic compound characterized by its strong reducing properties and versatile industrial applications. The compound is synthesized via the reaction of hypophosphorous acid (H₃PO₂) with sodium hydroxide . Key applications include:

- Electroless plating: Acts as a reducing agent in nickel-phosphorus (Ni-P) alloy coatings, enhancing corrosion and wear resistance .

- Nanoparticle synthesis: Reduces metal ions (e.g., Cu²⁺) to form zerovalent nanoparticles .

- Flame retardancy: Imparts fire resistance to polymers and textiles .

- Organic chemistry: Facilitates radical additions to alkenes/alkynes for synthesizing H-phosphinate derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hypophosphite can be synthesized by the careful addition of white phosphorus to a hot aqueous solution of sodium hydroxide. The reaction proceeds as follows:

P4+4NaOH+4H2O→4NaPO2H2+2H2

This reaction produces this compound and hydrogen gas as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by reacting white phosphorus with a hot aqueous solution of sodium hydroxide. The process involves the following steps:

Material Preparation: Yellow phosphorus, lime, ionic-membrane caustic soda, and water are mixed in specific proportions.

Reaction: The mixture is reacted to obtain a this compound solution and calcium phosphate precipitation.

Analyse Chemischer Reaktionen

Reaktionstypen: Natriumhypophosphit durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Es wirkt als Reduktionsmittel und reduziert Metallionen zurück zu ihrer Basismetallform. Diese Eigenschaft wird in der chemischen Nickelbeschichtung genutzt.

Oxidation: Natriumhypophosphit kann zu Natriumphosphat oxidiert werden.

Zersetzung: Beim Erhitzen zersetzt es sich zu Phosphingas und Natriumphosphit.

Häufige Reagenzien und Bedingungen:

Reduktionsmittel: Natriumhypophosphit wird häufig mit Nickelsalzen in der chemischen Nickelbeschichtung verwendet.

Oxidationsmittel: Es kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Hauptprodukte:

Chemische Nickelbeschichtung: Erzeugt einen dauerhaften Nickel-Phosphor-Film.

Zersetzung: Erzeugt Phosphingas und Natriumphosphit.

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electroless Nickel Plating

Sodium hypophosphite is primarily utilized in electroless nickel plating , an auto-catalytic process that deposits a nickel-phosphorus alloy onto various substrates, including metals and plastics. This method is especially valuable for coating irregular surfaces found in industries such as aviation and petroleum. The nickel deposits formed can contain up to 15% phosphorus, enhancing the material's properties such as corrosion resistance and wear resistance .

Table 1: Key Properties of Electroless Nickel Coatings

| Property | Value |

|---|---|

| Phosphorus Content | Up to 15% |

| Hardness | Vickers hardness 500-700 |

| Corrosion Resistance | Excellent |

| Wear Resistance | High |

Food Industry Applications

This compound is recognized as a Generally Recognized As Safe (GRAS) food additive. It serves as an antimicrobial agent that can preserve the freshness of fruits, vegetables, and meats. Its antiseptic properties help inhibit microbial growth, thereby extending shelf life .

Case Study: Preservation of Fresh Produce

In a study examining the efficacy of this compound in preserving fresh-cut fruits, it was found that treated samples exhibited a significant reduction in microbial load compared to untreated controls, demonstrating its potential as a natural preservative .

Chemical Synthesis and Catalysis

Reducing Agent in Organic Synthesis

This compound acts as an effective reducing agent in various organic synthesis reactions. For instance, it has been used in the preparation of silver-silica gel catalysts, where it facilitates the reduction of silver ions to metallic silver .

Table 2: Applications of this compound in Chemical Synthesis

| Application | Description |

|---|---|

| Silver-Silica Gel Catalysts | Reduces silver ions for catalyst preparation |

| Esterification of Cellulosic Fabrics | Catalyzes esterification with citric acid |

| Synthesis of H-Phosphinates | Forms novel compounds with terminal alkynes |

Research on Novel Compounds

Recent studies have explored the radical reactions of this compound with terminal alkynes, resulting in the formation of new classes of compounds known as 1-alkyl-1,1-bis-H-phosphinates . These compounds are precursors for biologically significant molecules such as bisphosphonates, which have applications in treating bone diseases .

Environmental Applications

This compound is also employed in water treatment processes and as a scale inhibitor in oil fields. Its ability to reduce metal ions makes it useful for recovering metals from wastewater generated during electroless plating processes .

Wirkmechanismus

Sodium hypophosphite exerts its effects primarily through its strong reducing properties. In electroless nickel plating, it reduces nickel ions in solution to metallic nickel on substrates. This process involves the following steps:

Activation: The substrate is activated with fine particles of palladium.

Reduction: this compound reduces nickel ions to metallic nickel, forming a nickel-phosphorus film.

Vergleich Mit ähnlichen Verbindungen

Sodium hypophosphite is compared to other phosphorus-based compounds and reducing agents based on oxidation states, reactivity, and industrial utility.

Chemical Properties and Oxidation States

Key Observations :

- This compound’s +1 oxidation state enables unique redox behavior, auto-oxidizing to phosphite (P⁺³) and phosphate (P⁺⁵) under thermal stress .

- Unlike sodium borohydride, it operates effectively in aqueous solutions without rapid hydrolysis .

Research Findings :

- In electroless Ni-P plating, this compound achieves optimal deposition rates at 30 g/L and pH 5.0, outperforming sulfate-based systems .

- For graphene oxide reduction, this compound yields moderate conductivity compared to hydrazine but is less toxic .

- Pseudomonas stutzeri WM88 oxidizes hypophosphite (P⁺¹) to phosphite (P⁺³) via a dedicated biochemical pathway, highlighting its ecological role in phosphorus cycling .

Research Advancements and Future Outlook

Recent studies emphasize this compound’s role in sustainable chemistry:

- Green synthesis: Replaces hazardous agents (e.g., hydrazine) in nanoparticle and graphene production .

- Biochemical pathways : Microbial oxidation of hypophosphite informs wastewater treatment strategies .

- Market trends : The global market is projected to grow at 9% CAGR (2024–2033), driven by electroplating and flame-retardant demand .

Biologische Aktivität

Sodium hypophosphite (NaH₂PO₂) is a chemical compound that has garnered attention in various fields, particularly in biochemistry and materials science. This article delves into its biological activity, exploring its potential applications, mechanisms of action, and relevant research findings.

This compound is a white crystalline powder that is soluble in water. It is primarily used as a reducing agent in chemical reactions and as a source of phosphorus in various applications, including metal plating, food preservation, and hydrogen generation . Its safety profile is favorable; it is classified as Generally Recognized As Safe (GRAS) by the FDA for use in food products .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it possesses antibotulinal and antimicrobial effects, making it a candidate for food preservation and safety . The compound has been shown to inhibit the growth of various pathogens, suggesting its potential application as a food additive to enhance shelf life and prevent spoilage.

The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. This disruption can lead to cell lysis or inhibit growth by affecting cellular respiration . The compound's efficacy has been demonstrated against common foodborne pathogens such as Listeria monocytogenes and Staphylococcus aureus.

Case Studies

- Food Preservation : A study conducted on cured meat products demonstrated that this compound effectively reduced nitrite levels while maintaining product safety. This suggests its role as a sparing agent for nitrite, enhancing food safety without compromising quality .

- Hydrogen Generation : this compound has also been explored for its role in hydrogen generation. Research shows that when used with catalysts such as Ru/GCN (Ruthenium/Graphitic Carbon Nitride), it can efficiently produce hydrogen under mild conditions. This process is significant for developing sustainable energy sources .

Catalytic Activity

This compound serves as a precursor for hydrogen production through catalytic reforming. Studies indicate that the efficiency of hydrogen evolution increases with temperature, achieving significant rates at elevated conditions (e.g., 80°C) . The catalytic activity of various metal oxides has been evaluated, with CoO·B₂O₃ showing promising results for hydrogen generation from this compound solutions .

Toxicology and Safety

Toxicological assessments indicate that this compound exhibits low toxicity in animal studies. It did not show any teratogenic effects when administered to rats over a two-week period . These findings support its safe use in both industrial applications and food processing.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | NaH₂PO₂ |

| Solubility | Soluble in water |

| Antimicrobial Activity | Effective against Listeria and Staphylococcus |

| Toxicity | Low toxicity; GRAS status |

| Hydrogen Generation Efficiency | Significant at elevated temperatures |

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying sodium hypophosphite in electroless nickel plating solutions?

this compound concentrations in electroless nickel baths (10–25 g/L) are measured via potentiometric titration as per HB/Z 5090.2-2001. This method involves oxidizing hypophosphite to phosphate in acidic media using a known excess of iodine, followed by back-titration with sodium thiosulfate . Calibration with certified reference materials ensures accuracy, particularly for industrial-grade plating solutions where impurities may interfere.

Q. How does this compound function as a reducing agent in nanoparticle synthesis?

In microwave-assisted synthesis of nickel nanoparticles, this compound acts as a strong reducing agent , donating electrons to reduce metal ions (e.g., Ni²⁺ to Ni⁰) while oxidizing to phosphite (H₂PO₃⁻). Key parameters include pH (8–10), temperature (60–90°C), and molar ratios of hypophosphite to metal ions (2:1 to 4:1), which influence particle size and crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is hygroscopic and decomposes upon heating, releasing toxic phosphine gas. Use dry storage conditions (desiccators), avoid contact with strong oxidizers, and employ fume hoods during thermal processes. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How do this compound concentrations influence phosphorus content and corrosion resistance in Ni-P alloy coatings?

Increasing this compound concentration (e.g., from 15 g/L to 25 g/L) elevates phosphorus content (8–12 wt%) in Ni-P deposits, enhancing amorphous structure formation and corrosion resistance. Electrochemical impedance spectroscopy (EIS) and potentiodynamic sweeps in 3.5% NaCl solution demonstrate reduced corrosion current density (from ~1.5 µA/cm² to 0.2 µA/cm²) with higher phosphorus content . Contradictions arise in acidic vs. alkaline baths, necessitating pH-controlled kinetic studies .

Q. What statistical approaches optimize this compound usage in electroless plating processes?

Response Surface Methodology (RSM) and ANOVA identify optimal parameters. For Ni-Cr-P coatings, a central composite design (CCD) revealed this compound (17 g/L), nickel sulfate (30 g/L), and sodium tungstate (20 g/L) as optimal, achieving a corrosion rate of 0.08 mm/year. Interaction effects (e.g., hypophosphite vs. temperature) are modeled via 3D surface plots to minimize material waste .

Q. How does this compound mediate crosslinking in biomedical polymer synthesis?

In citric acid-crosslinked collagen fibers, this compound acts as a catalyst by protonating carboxyl groups, facilitating ester bond formation. FTIR analysis confirms ester crosslink peaks at 1735 cm⁻¹. Optimal conditions include 5–10 wt% hypophosphite, 120°C curing, and 30-min reaction time, enhancing fiber stability in aqueous environments .

Q. What mechanisms explain hypophosphite oxidation on nickel electrodes?

Density Functional Theory (DFT) simulations reveal hypophosphite (H₂PO₂⁻) adsorbs on Ni(111) surfaces via P–O bond cleavage, forming adsorbed HPO₂⁻ intermediates. Electrochemical quartz crystal microbalance (EQCM) data show a 4-electron transfer pathway, with oxidation rates peaking at pH 4–6 due to competitive H⁺/OH⁻ adsorption . Discrepancies in Tafel slopes (120–180 mV/decade) suggest mixed charge-transfer and diffusion control .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting optimal this compound concentrations for electroless copper plating?

Variations arise from substrate-specific interactions (e.g., PET vs. ABS plastics) and reducing agent competition. For PET fabrics, 15 g/L hypophosphite achieves uniform Cu deposition, while ABS requires 25 g/L due to surface hydrophobicity. XPS analysis shows ABS surfaces require higher hypophosphite to overcome activation energy barriers .

Q. How to resolve discrepancies in hypophosphite’s role as a flame retardant?

While this compound reduces pyrolysis temperatures in polyesters (TGA shows 40°C decrease), its efficacy in polyamines is pH-dependent. Conflicting DSC data (endothermic vs. exothermic degradation) suggest competing gas-phase and condensed-phase mechanisms, requiring in situ FTIR and cone calorimetry for mechanistic validation .

Q. Methodological Recommendations

Q. What techniques validate hypophosphite-derived reaction intermediates?

In situ SNIFTIRS (Subtractively Normalized Interfacial Fourier Transform Infrared Spectroscopy) identifies HPO₂⁻ and PO₃³⁻ intermediates during electroless plating. Coupled with cyclic voltammetry, this confirms potential-dependent oxidation pathways and quantifies intermediate stability .

Q. How to mitigate hypophosphite decomposition during long-term storage?

Stabilize solutions with 0.1–0.5% nitrilotriacetate (NTA) to chelate metal impurities (e.g., Fe³⁺, Cu²⁺) that catalyze decomposition. UV-Vis monitoring at 260 nm tracks hypophosphite degradation, showing a 90% retention after 6 months with NTA .

Q. Tables for Key Parameters

Eigenschaften

InChI |

InChI=1S/Na.HO2P/c;1-3-2/h;(H,1,2)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNDXOLMOFEJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White granules or crystals; [HSDB] | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White, colorless, deliquescent granules; saline taste. Soluble in 1 part water, 0.15 part boiling water; freely soluble in glycerol and in boiling alcohol; soluble in cold alcohol, slightly soluble in absolute alcohol. Insoluble in ether. Solubility of anhydrous NaH2PO2 at 25 °C in ethylene glycol: 33.0 g/100g; in propylene glycol: 9.7 g/100g. /Sodium hypophosphite monohydrate/, In water, 909 g/L at 30 °C and pH 5.8 to 5.9, Soluble in water, Slightly soluble in alcohol, Slightly soluble in ammonia and ammonium hydroxide | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 /Sodium hypophosphite monohydrate/ | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, pearly, crystalline plates or white granular powder, White crystals | |

CAS No. |

7681-53-0 | |

| Record name | Sodium phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM HYPOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TU1537O43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Melting point equals 392 °F (decomposes into toxic and explosive phosphine gas), Decomposes above 238 °C (OECD Guideline 102) | |

| Record name | Sodium hypophosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium hypophosphite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6032 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.